9-シス-レチノイン酸

概要

説明

作用機序

アリトレチノインは、レチノイン酸受容体(RARs)とレチノイドX受容体(RXRs)などのレチノイド受容体に結合して活性化することによって効果を発揮します。 この活性化は遺伝子発現を調節し、細胞増殖の抑制、細胞分化の誘導、免疫応答の調節などの様々な生物学的効果をもたらします . 関与する分子標的と経路には、ケモカイン受容体発現の抑制とケモタキシスの阻害が含まれます .

類似の化合物との比較

類似の化合物

アリトレチノインと類似の化合物には、以下が含まれます。

トレチノイン(全トランスレチノイン酸): ニキビと急性前骨髄球性白血病に使用されます。

イソトレチノイン(13-シスレチノイン酸): 重症のニキビに使用されます。

アダパレン: ニキビの治療に使用されます。

タザロテン: 乾癬とニキビに使用されます

独自性

アリトレチノインは、RARsとRXRsの両方を同時に活性化するという独自性があり、幅広い生物学的活性に寄与しています。 この二重活性化は、主に1種類の受容体のみを標的とする可能性のある他のレチノイドとは異なります .

科学的研究の応用

Alitretinoin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying retinoid chemistry and synthesis.

Biology: Investigated for its role in cell differentiation and gene expression.

Medicine: Used in the treatment of Kaposi’s sarcoma, chronic hand eczema, and other skin conditions.

Industry: Employed in the development of new retinoid-based pharmaceuticals and skincare products.

生化学分析

Biochemical Properties

9-Cis-Retinoic Acid interacts with several enzymes, proteins, and other biomolecules. It is an activator of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear hormone receptor family, which function as ligand-regulated transcription factors . The activation of these receptors by 9-Cis-Retinoic Acid leads to the regulation of gene expression, influencing various biochemical reactions .

Cellular Effects

The effects of 9-Cis-Retinoic Acid on cells are diverse and significant. It has been shown to regulate immune cell adhesion and stimulate immune response . In Sertoli cells, it regulates their immunomodulatory function to control lymphocyte physiology . In neuroblastoma cell lines, it induces morphological differentiation and inhibits proliferation . Moreover, it has been found to increase lymphocyte viability and decrease apoptosis rate .

Molecular Mechanism

9-Cis-Retinoic Acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It acts by binding to the retinoic acid receptor (RAR), which is bound to DNA in regions called retinoic acid response elements (RAREs) . Binding of the 9-Cis-Retinoic Acid ligand to RAR alters the conformation of the RAR, affecting the binding of other proteins that either induce or repress transcription of a nearby gene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Cis-Retinoic Acid can change over time. It has been found that 9-Cis-Retinoic Acid induces moderate transcriptional RXR activation . High endogenous levels of 9-Cis-Retinoic Acid in mice indicate its physiological relevance and stability .

Dosage Effects in Animal Models

The effects of 9-Cis-Retinoic Acid vary with different dosages in animal models. It has been found to stimulate immune cell adhesion, enhance lymphatic vessel proliferation and regeneration, and decrease symptoms in animal models .

Metabolic Pathways

9-Cis-Retinoic Acid is involved in several metabolic pathways. It is a metabolite of vitamin A, and its synthesis involves the conversion of retinol into retinal by a retinol dehydrogenase, and subsequently, retinoic acid is formed by a retinal dehydrogenase .

Transport and Distribution

9-Cis-Retinoic Acid is transported and distributed within cells and tissues. It has been found that in the presence of its ligand 9-Cis-Retinoic Acid, RXRα was almost exclusively located in the cytoplasm . More importantly, RXRα acts as a carrier to assist translocation of TR3, which plays an important role in apoptosis .

Subcellular Localization

The subcellular localization of 9-Cis-Retinoic Acid and its effects on its activity or function are significant. Both RXRα and TR3 colocalized in the nucleus; however, upon stimulation by 9-Cis-Retinoic Acid they cotranslocated to the cytoplasm and then localized in the mitochondria . This suggests that 9-Cis-Retinoic Acid plays a role in directing proteins to specific compartments or organelles within the cell.

準備方法

合成経路と反応条件

アリトレチノインは、カロテノイドの分解から得られた化合物であるβ-イオノンから始まる一連の化学反応によって合成されます。合成経路には、以下のいくつかの重要なステップが含まれます。

異性化: β-イオノンを中間体化合物に変換します。

酸化: 目的のレチノイド構造を形成するために酸素原子を導入します。

工業生産方法

アリトレチノインの工業生産には、実験室合成と同様のステップを用いた大規模な化学合成が含まれますが、効率と収率が最適化されています。 このプロセスには、最終製品が医薬品基準を満たしていることを保証するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

アリトレチノインは、以下のものを含む様々な化学反応を受けます。

酸化: 他のレチノイン酸誘導体への変換。

還元: 還元されたレチノイド化合物の形成。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、特定の温度とpHレベルなどの制御された条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、他のレチノイン酸誘導体が含まれ、それらは様々な生物学的活性と治療用途を持っています .

科学研究の応用

アリトレチノインは、以下のものを含む幅広い科学研究用途を持っています。

類似化合物との比較

Similar Compounds

Similar compounds to alitretinoin include:

Tretinoin (all-trans-retinoic acid): Used for acne and acute promyelocytic leukemia.

Isotretinoin (13-cis-retinoic acid): Used for severe acne.

Adapalene: Used for acne treatment.

Uniqueness

Alitretinoin is unique in its dual activation of both RARs and RXRs, which contributes to its broad range of biological activities. This dual activation distinguishes it from other retinoids that may primarily target only one type of receptor .

生物活性

9-Cis-retinoic acid (9cRA), a geometric isomer of all-trans-retinoic acid (atRA), has garnered attention for its significant biological activities, particularly in the fields of oncology, immunology, and dermatology. This article provides a comprehensive overview of the biological effects of 9cRA, supported by various studies and findings.

Overview of 9-Cis-Retinoic Acid

9cRA acts as a high-affinity ligand for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), influencing gene expression and cellular functions. It is known to exhibit both pro-differentiation and pro-apoptotic effects across various cell types.

1. Cell Proliferation and Apoptosis

Numerous studies have demonstrated the ability of 9cRA to inhibit cell proliferation and induce apoptosis in cancer cells:

- Acute Myeloblastic Leukemia : In a study comparing 9cRA with atRA and 13-cis RA, it was found that 9cRA induced greater growth arrest and apoptosis in OCI/AML-2 subclones. This effect was associated with p53 activation and downregulation of bcl-2, suggesting a unique mechanism distinct from other retinoids .

- Neuroblastoma : Research indicated that 9cRA could inhibit neuroblastoma cell growth more effectively than atRA. The compound induced apoptosis and differentiation in neuroblastoma cells, highlighting its potential as a therapeutic agent .

2. Anti-inflammatory Properties

In the context of neuroinflammation, 9cRA has been shown to modulate inflammatory responses:

- Microglial Cells : Studies revealed that 9cRA inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglia. This suggests its potential therapeutic role in treating conditions like multiple sclerosis .

3. Lymphangiogenesis

Recent studies have highlighted the role of 9cRA in promoting lymphangiogenesis:

- In vitro and animal studies demonstrated that 9cRA significantly activated lymphangiogenesis and enhanced lymphatic regeneration in experimental models of lymphedema, indicating its promise as a novel therapeutic agent for human lymphedema patients .

Comparative Biological Activity

The following table summarizes key findings comparing the biological activity of 9cRA with other retinoids:

Case Study: Neuroblastoma Treatment

A clinical trial investigated the effects of 9cRA on patients with advanced neuroblastoma. Results showed significant tumor regression in a subset of patients treated with high doses over an extended period, although some experienced severe side effects, necessitating careful dose management .

Case Study: Multiple Sclerosis

In an experimental model of multiple sclerosis, administration of 9cRA resulted in reduced inflammation and improved behavioral outcomes. The compound's ability to suppress specific inflammatory cytokines indicated its potential for managing autoimmune conditions .

特性

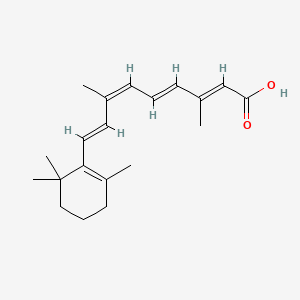

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-ZVCIMWCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040404 | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Alitretinoin binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb and RXRg). Once activated these receptors function as transcription factors that regulate the expression of genes that control the process of cellular differentiation and proliferation in both normal and neoplastic cells., Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mediate the effects of retinoids on gene expression by binding to response elements in retinoid-sensitive genes. RAR- but not RXR-selective retinoids were found in many previous studies to suppress the growth of various cells, implicating RXR-RAR in these effects. ... RXR-selective retinoids inhibited DNA synthesis in squamous carcinoma 1483 cells transfected with RXRalpha but not with RARs. Ligand-induced transcription of the reporter luciferase gene via the activation of RXR-RXR but not RXR-RAR correlated with growth suppression. Studies with RXRalpha deletion mutants indicated that the DNA binding and the ligand binding domains are essential for mediating growth inhibition. A point mutation in the ligand binding domain (L430F) that decreased RXRalpha homodimerization compromised its growth inhibitory function. Further, RXRalpha mutant (F313A), which functions as a constitutively active receptor, inhibited DNA synthesis in the absence of ligand. These results demonstrate that RXR homodimer activation leads to growth inhibition and suggest that transfection of RXRalpha and treatment with RXR-selective retinoids or the transfection of constitutively activated RXRalpha mutant alone may have a therapeutic potential. /Retinoids/, The interaction of retinoid X receptor alpha with 9-cis-retinoic acid was studied ... . Transient kinetic analyses of this interaction suggest a two-step binding mechanism involving a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction that may arise from a conformational change within the ligand binding domain of the receptor. The assignment of this kinetic mechanism was supported by agreement between the overall equilibrium constant, Kov, derived from kinetic studies with that determined by equilibrium fluorescence titrations. Although these analyses do not preclude ligand-induced alteration in the oligomerization state of the receptor in solution, the simplest model that can be applied to these data involves the stoichiometric interaction of 9-cis-retinoic acid with retinoid X receptor alpha monomers. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow fine needles from ethanol, Yellow powder | |

CAS No. |

5300-03-8 | |

| Record name | 9-cis-Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5300-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alitretinoin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinoic acid, 9-cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALITRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA8E65KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-190 °C, 190-191 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Alitretinoin is a unique panagonist retinoid, meaning it binds to and activates all known retinoid receptors. [] These include both retinoic acid receptors (RAR-α, -β, -γ) and retinoid X receptors (RXR-α, -β, -γ). [, ] This binding triggers a cascade of downstream effects, influencing gene expression and ultimately impacting cellular processes like proliferation, differentiation, and immune responses. []

ANone: Alitretinoin exhibits anti-inflammatory and immunomodulatory activity. [] This is achieved through several mechanisms, including:

- Regulation of keratinocyte activity: Alitretinoin influences keratinocyte cytokine production, potentially modulating the inflammatory response. []

- Modulation of leukocyte activity: The compound can regulate leukocyte activity, further contributing to its anti-inflammatory effects. []

- Potential impact on T cell differentiation: Research suggests that RXR agonists, like alitretinoin, might influence the balance between regulatory T cells and pro-inflammatory T helper 17 cells. []

ANone: The molecular formula of alitretinoin is C20H28O2, and its molecular weight is 300.44 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, standard characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely employed for retinoid compounds.

ANone: Alitretinoin is not typically classified as a catalyst. Its primary mode of action involves binding to nuclear receptors and modulating gene expression rather than directly catalyzing chemical reactions.

ANone: While the provided research papers do not explicitly detail computational studies on alitretinoin, such techniques are valuable for exploring the structure-activity relationships of retinoids and could be relevant for future research avenues.

ANone: While the provided research does not directly compare different alitretinoin analogs, it highlights that its pan-agonist activity on both RAR and RXR receptors contributes to its unique pharmacological profile. [, ] Modifying its structure to alter receptor binding affinity or selectivity could significantly influence its efficacy and potentially lead to the development of compounds with tailored activity profiles.

ANone: The research primarily focuses on oral alitretinoin. Formulation strategies for oral retinoids often involve utilizing lipid-based formulations or encapsulation techniques to enhance solubility and bioavailability, given their lipophilic nature. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。